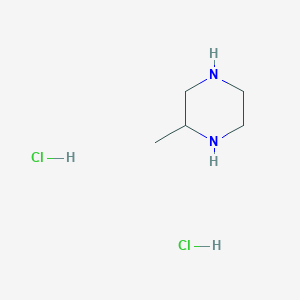

2-Methylpiperazine dihydrochloride

Description

Historical Context of Piperazine (B1678402) Chemistry and its Derivatives in Synthetic Science

The history of piperazine chemistry dates back to the 19th century when piperazine was first synthesized. wikipedia.org Initially, it gained attention for its purported ability to dissolve uric acid. drugbank.com However, its true potential began to be realized in the mid-20th century with the discovery of its anthelmintic properties, effectively paralyzing parasites and allowing their expulsion from the host. wikipedia.orgdrugbank.com

This discovery paved the way for the exploration of a vast array of piperazine derivatives. wikipedia.org The piperazine ring became recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.org Its structural features, including the two nitrogen atoms, allow for modifications that can fine-tune the pharmacological and pharmacokinetic properties of drug candidates, such as improving water solubility and bioavailability. mdpi.com This has led to the incorporation of the piperazine moiety into numerous blockbuster drugs for a wide range of therapeutic areas, including antipsychotics, antidepressants, and anticancer agents. rsc.orgnih.govresearchgate.net The versatility of piperazine and its derivatives as building blocks in organic synthesis is well-established, with their use in creating complex molecules and as ligands in coordination chemistry. wikipedia.orgchemimpex.commerckmillipore.com

The Significance of Chiral Piperazines in Advanced Chemical Synthesis and Material Science

The introduction of a substituent on a carbon atom of the piperazine ring, as seen in 2-Methylpiperazine (B152721), creates a chiral center. Chiral piperazines are of paramount importance in advanced chemical synthesis due to the stereospecific requirements of many biological targets. rsc.org The enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. rsc.org Consequently, the development of methods for the asymmetric synthesis of carbon-substituted piperazines is a major focus of contemporary research. rsc.orgrsc.org

The demand for enantiomerically pure chiral piperazines has driven the development of innovative synthetic strategies. acs.org These chiral building blocks are crucial for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. chemimpex.comresearchgate.net Beyond pharmaceuticals, chiral piperazines are also finding applications in material science. Their ability to form coordination complexes with metal ions makes them suitable for the construction of metal-organic frameworks (MOFs) and catalysts. The specific stereochemistry of chiral piperazines can influence the structure and properties of these materials, leading to the development of novel catalysts for asymmetric reactions and materials with unique optical or electronic properties.

Scope and Research Trajectories of 2-Methylpiperazine Dihydrochloride (B599025) Studies

Research involving 2-Methylpiperazine dihydrochloride is expanding, driven by its utility as a versatile building block in both medicinal and materials chemistry.

Key Research Areas:

Pharmaceutical Synthesis: 2-Methylpiperazine is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com For instance, it is a component in the synthesis of lomefloxacin, a fluoroquinolone antibiotic, where its presence as an impurity needs to be carefully controlled. google.com Its chiral nature is particularly valuable in developing new drugs that target specific receptor subtypes or enzymes with high stereoselectivity.

Catalysis: The photocatalytic synthesis of 2-methylpiperazine itself has been a subject of investigation, highlighting the interest in developing more sustainable and environmentally friendly synthetic methods. iitm.ac.in The use of semiconductor-zeolite composite catalysts in these reactions points towards the broader potential of piperazine derivatives in catalytic applications. iitm.ac.in

Organic Synthesis: As a functionalized organic molecule, this compound serves as a fundamental component for the bottom-up assembly of more complex molecular architectures. merckmillipore.com Its reactivity allows for its incorporation into a wide range of organic structures, facilitating the creation of novel compounds with desired properties. chemicalbook.com Efficient and scalable syntheses of optically active 2-methylpiperazine are continuously being developed to meet the growing demand for this chiral building block. researchgate.netgoogle.com

Future Directions:

Future research is likely to focus on the development of more efficient and stereoselective synthetic routes to (R)- and (S)-2-Methylpiperazine dihydrochloride. This will enable a more thorough investigation of their respective biological activities and applications. Furthermore, the exploration of this compound in the design of novel catalysts and functional materials is an emerging area with significant potential. The unique structural and chiral properties of this compound will continue to make it a valuable tool for chemists in various fields.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUWOBYBMGVFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333703 | |

| Record name | 2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475640-80-3 | |

| Record name | 2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Preparation and Isolation of 2 Methylpiperazine Dihydrochloride

Stereoselective Synthetic Pathways to 2-Methylpiperazine (B152721) Dihydrochloride (B599025)

Achieving high enantiomeric purity is often crucial for the biological activity of piperazine-containing pharmaceuticals. Stereoselective synthesis aims to produce a single enantiomer of 2-methylpiperazine, thereby avoiding the need for resolving a racemic mixture. These approaches can be broadly categorized into methods that build the chiral center during the synthesis and those that separate enantiomers after forming a racemic mixture.

Asymmetric Alkylation and Cyclization Strategies

Asymmetric alkylation introduces the methyl group onto a prochiral piperazine (B1678402) precursor in a stereocontrolled manner. This is often accomplished using chiral auxiliaries or catalysts.

One notable strategy involves the use of a chiral auxiliary. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(−)-phenylglycinol, which acts as a chiral guide. rsc.org The synthesis proceeds through the formation of a protected 2-oxopiperazine intermediate. Diastereoselective methylation of this intermediate occurs with high diastereomeric excess (>90% de), followed by decarbonylation and debenzylation to yield the desired (R)-(+)-2-methylpiperazine. rsc.org

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.govcaltech.edu This method allows for the enantioselective synthesis of α-substituted piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govnih.gov While this specific example focuses on allylation, the principle can be extended to other alkylations. The key is the use of a chiral phosphine (B1218219) ligand, such as (S)-(CF₃)₃-tBuPHOX, in combination with a palladium catalyst to control the stereochemical outcome of the alkylation. caltech.edu

Asymmetric lithiation-trapping of N-Boc piperazines represents another advanced approach. researchgate.net This method uses a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to direct the deprotonation at one of the enantiotopic C-H bonds adjacent to the nitrogen. The resulting chiral organolithium intermediate is then trapped with an electrophile (e.g., a methylating agent) to furnish the asymmetrically substituted piperazine. researchgate.net

| Strategy | Precursor | Key Reagents/Catalysts | Key Intermediate | Outcome | Reference |

| Chiral Auxiliary | (R)-(−)-Phenylglycinol, N-Boc glycine | Dicyclohexylcarbodiimide (DCC) | Methylated 2-oxopiperazine | (R)-(+)-2-Methylpiperazine (>90% de) | rsc.org |

| Asymmetric Alkylation | N-Protected piperazin-2-one | [Pd₂(pmdba)₃], (S)-(CF₃)₃-tBuPHOX | α-Allyl-piperazin-2-one | Enantioenriched piperazin-2-ones (up to 99% ee) | caltech.edu |

| Asymmetric Lithiation | N-Boc Piperazine | s-BuLi, (-)-sparteine, Electrophile | Lithiated piperazine | Enantioenriched substituted piperazines | researchgate.net |

Enantioselective Reduction Techniques

Enantioselective reduction involves the conversion of a prochiral precursor, such as a diketopiperazine or a tetrahydropyrazine, into a chiral piperazine using a chiral catalyst or reagent. The reduction of a keto- or diketopiperazine is one of the most direct methods for synthesizing chiral piperazines. nih.gov

A reported synthesis of homochiral bicyclic piperazines utilized L-proline to form dipeptides, which were then cyclized to diketopiperazine derivatives. The subsequent reduction of these diketopiperazines with a sodium borohydride/iodine reagent proceeded efficiently to give enantiomerically pure bicyclic piperazines. rsc.org This approach demonstrates the utility of reducing diketopiperazine precursors derived from chiral pool amino acids.

While direct enantioselective hydrogenation of a 2-methyl-dihydropyrazine to 2-methylpiperazine is a plausible strategy, specific examples in the literature are often proprietary. However, the general principle of enantioselective hydrogenation is a well-established and powerful tool for creating chiral centers. nih.gov

Resolution Methods for Racemic 2-Methylpiperazine Precursors

Classical resolution is a widely used industrial method for separating enantiomers. This technique involves reacting racemic 2-methylpiperazine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by methods like fractional crystallization. youtube.com

Optically active tartaric acid is a common resolving agent for 2-methylpiperazine. google.com The process can be manipulated by varying the stoichiometry. For example, reacting (±)-2-methylpiperazine with one mole of optically active tartaric acid forms two diastereomeric monotartrate salts. google.com Alternatively, using two moles of tartaric acid produces diastereomeric ditartrate salts. google.com The difference in solubility of these salts in specific mixed solvent systems allows for the isolation of one diastereomer. google.com After separation, the pure enantiomer of 2-methylpiperazine is liberated by neutralization with a base, such as sodium hydroxide (B78521). google.com

Another known resolving agent is optically active 2-phenoxypropionic acid. google.com The choice of resolving agent and solvent system is critical and is often determined through systematic screening to achieve the highest resolution efficiency. acs.org

| Resolving Agent | Stoichiometry (Base:Acid) | Solvent System | Key Feature | Reference |

| D- or L-Tartaric Acid | 1:1 (Monotartrate) | Mixed Solvents | Differential solubility of diastereomeric monotartrate salts. | google.com |

| D- or L-Tartaric Acid | 1:2 (Ditartrate) | Water or Mixed Solvents | Differential solubility of diastereomeric ditartrate salts. | google.com |

| 2-Phenoxypropionic Acid | Not specified | Not specified | Forms separable diastereomeric salts. | google.com |

Classical and Modern Synthetic Approaches to the Piperazine Ring System

The construction of the core piperazine ring is fundamental to the synthesis of 2-methylpiperazine. Numerous methods exist, ranging from classical condensations to modern catalytic cyclizations. These methods generate the heterocyclic backbone, which can either incorporate the methyl group from the start or be functionalized in a later step.

Routes Involving Diamine Condensation

The condensation of a diamine with a suitable dielectrophile is a traditional and robust method for forming the piperazine ring. A direct synthesis of 2-methylpiperazine involves the cyclo-condensation of ethylenediamine (B42938) with propylene (B89431) glycol. scienceopen.com This reaction is typically performed at high temperatures over a promoted copper catalyst. scienceopen.com The propylene glycol serves as the three-carbon unit that incorporates the methyl group into the final piperazine ring.

More generally, piperazine can be synthesized by the catalytic cyclocondensation of ethylenediamine with ethylene (B1197577) glycol. researchgate.net Similarly, routes starting from amino acids, which are converted into 1,2-diamines, have been developed. For example, optically pure amino acids can be converted to chiral 1,2-diamines, which then undergo annulation to yield 2,3-substituted piperazines. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Ethylenediamine | Propylene Glycol | Promoted Copper Catalyst | 2-Methylpiperazine | scienceopen.com |

| Ethylenediamine | Ethylene Glycol | Various Catalysts | Piperazine | researchgate.net |

| Chiral 1,2-Diamine (from amino acid) | Bromoethyldiphenylsulfonium triflate | Multi-step sequence | 3-Substituted piperazine-2-acetic acid esters | nih.gov |

Cyclization Reactions of Linear Precursors

A variety of linear precursors can be cyclized to form the piperazine skeleton. The synthesis of carbon-substituted piperazines is frequently accomplished through the cyclization of linear diamine precursors. mdpi.com A modern approach involves the catalytic reductive cyclization of dioximes. This method starts with the construction of a linear dioxime, which is then hydrogenated over a palladium on carbon (Pd/C) catalyst. The reaction proceeds through the reduction of oxime groups to imines, followed by intramolecular cyclization and further reduction to yield the piperazine ring. mdpi.com

Other innovative cyclization strategies include:

Intramolecular Hydroamination: A modular synthesis of 2,6-disubstituted piperazines has been developed where the key step is a highly diastereoselective intramolecular hydroamination of an amino-alkene precursor. organic-chemistry.org

From Cyclic Sulfamidates: 1,2-Cyclic sulfamidates, derived from amino acids, can act as versatile precursors. They undergo regiosepecific nucleophilic displacement with α-amino esters, followed by lactamization to form piperazin-2-ones, which can be subsequently reduced to piperazines. researchgate.net

Visible-Light-Promoted Annulation: A photoredox-catalyzed reaction between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines under mild conditions. organic-chemistry.org

These methods highlight the diverse array of chemical transformations available for constructing the piperazine ring, offering pathways with varying levels of complexity, stereocontrol, and substrate scope.

Optimization of Reaction Conditions for High Purity and Yield

The synthesis of 2-methylpiperazine, a precursor to its dihydrochloride salt, can be achieved through various routes, with reaction conditions being pivotal for maximizing purity and yield. One common method involves the catalytic hydrogenation of a suitable starting material. Research indicates that the choice of catalyst, solvent, temperature, and pressure are all critical parameters that must be carefully controlled.

For instance, in the synthesis of 2-methylpiperazine from 1-benzyl-3-methylpiperazine, the use of a 5% palladium on charcoal (Pd/C) catalyst in water at 40°C for 6 hours under hydrogen has been shown to produce a quantitative yield of approximately 99% or higher. chemicalbook.com Another approach involves the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine. iitm.ac.in In this method, a 5 wt% titanium dioxide–Hβ (TiO2–Hβ) composite photocatalyst has demonstrated the highest yield of 2-methylpiperazine. iitm.ac.in

Below is an interactive data table summarizing optimized reaction conditions from a documented synthesis method.

| Parameter | Value |

| Starting Material | 1-benzyl-3-methylpiperazine |

| Catalyst | 5% Palladium on Charcoal (Pd/C) |

| Solvent | Water |

| Temperature | 40 °C |

| Reaction Time | 6 hours |

| Atmosphere | Hydrogen |

| Resulting Yield | ~99% or higher |

Isolation and Crystallization Protocols for Dihydrochloride Salt Formation and Polymorph Control

Once 2-methylpiperazine is synthesized, the next critical phase is its isolation and conversion into the stable dihydrochloride salt. This process is essential for obtaining a pure and solid form of the compound. The formation of the dihydrochloride salt typically involves reacting the 2-methylpiperazine base with hydrochloric acid.

The isolation of chiral forms of 2-methylpiperazine, such as R-(-)-2-methylpiperazine, often employs diastereomeric salt formation with a chiral resolving agent like tartaric acid. In one patented process, R-(-)-2-methylpiperazine is obtained by reacting 2-methylpiperazine with L-(+)-tartaric acid. google.com The resulting diastereomeric salt is then hydrolyzed with sodium hydroxide to yield the free base, which is subsequently extracted. google.com This method can produce R-(-)-2-methylpiperazine with a chemical content of over 98% and an optical purity exceeding 99%. google.com

The final step in obtaining 2-methylpiperazine dihydrochloride involves treating the isolated 2-methylpiperazine base with hydrochloric acid. While specific crystallization protocols for achieving polymorph control of this compound are not extensively detailed in the provided search results, the general principles of crystallization would apply. These include controlling the rate of cooling, the choice of solvent, and the concentration of the solution to influence crystal size, shape, and potentially the polymorphic form. For instance, in the synthesis of a related compound, an iron complex of (R)-2-methylpiperazine, the dihydrochloride form was created by dissolving the base in 5% aqueous HCl, followed by slow cooling to induce crystallization. nih.gov

The purification of 2-methylpiperazine can also be achieved through methods like zone melting and distillation. chemicalbook.com The final product is often a white to yellow crystalline powder or chunks. chemicalbook.comthermofisher.com

The following table outlines a protocol for the isolation of a chiral form of 2-methylpiperazine, which is a precursor step to forming the dihydrochloride salt.

| Step | Procedure | Reagents |

| Diastereomeric Salt Formation | Dissolve 2-methylpiperazine in water and add L-(+)-tartaric acid. Add ethanol (B145695) and cool to induce precipitation of the salt. | Water, L-(+)-tartaric acid, Ethanol |

| Hydrolysis | Add the isolated salt to water and hydrolyze with sodium hydroxide at 65-70 °C. | Water, Sodium Hydroxide |

| Extraction | Cool the mixture and extract the product with chloroform. | Chloroform |

| Drying and Isolation | Dry the combined extracts and remove the solvent under reduced pressure to obtain the final product. | Anhydrous sodium sulfate |

Advanced Spectroscopic and Structural Characterization of 2 Methylpiperazine Dihydrochloride and Its Molecular Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the three-dimensional structure of molecules. In the context of 2-methylpiperazine (B152721) dihydrochloride (B599025), NMR is instrumental in defining its stereochemistry.

Chiral Shift Reagent Applications in Enantiomeric Purity Assessment

2-Methylpiperazine is a chiral molecule, existing as two non-superimposable mirror images or enantiomers, (R)-2-methylpiperazine and (S)-2-methylpiperazine. researchgate.net Assessing the enantiomeric purity of a sample is crucial, particularly in pharmaceutical contexts. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can be used in NMR spectroscopy to differentiate between enantiomers. fiveable.melibretexts.org

When a CSR is added to a solution of a chiral compound like 2-methylpiperazine, it forms diastereomeric complexes with each enantiomer. fiveable.me These diastereomeric complexes have different magnetic environments, leading to separate NMR signals for the corresponding protons and carbons of the (R) and (S) enantiomers. libretexts.org The integration of these separated signals allows for the quantitative determination of the enantiomeric excess (ee) of the sample. Lanthanide-based reagents such as Eu(fod)₃ are commonly employed for this purpose. fiveable.me The degree of separation of the signals depends on the concentration of the CSR and the specific interactions with the analyte. fiveable.melibretexts.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers. nih.gov

For 2-methylpiperazine dihydrochloride, FT-IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of its constituent chemical bonds. nih.govresearchgate.net The N-H stretching vibrations of the protonated amine groups typically appear in the high-frequency region of the spectrum. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are also readily identifiable. The fingerprint region of the spectrum contains a wealth of information about C-N stretching, C-C stretching, and various bending vibrations of the piperazine (B1678402) ring.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. nih.govnih.gov By calculating the theoretical vibrational frequencies and comparing them with the experimental spectra, a more detailed and accurate assignment of the observed bands can be achieved. This combined approach also allows for the investigation of different possible conformations of the piperazine ring, which typically adopts a chair conformation. nih.gov

Table 1: Selected Vibrational Frequencies for Piperazine Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | 3099 - 3184 | dergipark.org.tr |

| C-H Stretching (Aromatic) | ~3040 | mdpi.com |

| C-H Stretching (Aliphatic) | 2831 - 2954 | mdpi.comdergipark.org.tr |

| C=C Stretching (Aromatic) | 1445 - 1629 | dergipark.org.tr |

This table presents a general range for vibrational frequencies observed in piperazine derivatives and may not be specific to this compound.

Mass Spectrometry (MS) for Molecular Integrity Confirmation and Synthetic Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nist.gov For this compound, MS can confirm its molecular integrity by detecting the molecular ion or the protonated molecule [M+H]⁺.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. libretexts.org The cleavage of bonds within the piperazine ring and the loss of the methyl group are common fragmentation pathways. nist.gov Analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and to identify any related impurities that may be present from the synthetic process. Different ionization techniques, such as electron ionization (EI) and electrospray ionization (ESI), can be employed, each providing complementary fragmentation information. researchgate.net For instance, ESI is a softer ionization technique that often results in a more prominent molecular ion peak, while EI can induce more extensive fragmentation, revealing more structural details. researchgate.net

X-ray Crystallography of this compound and its Metal Complexes

Elucidation of Crystal Packing and Intermolecular Interactions

X-ray diffraction studies on single crystals of this compound and its metal complexes reveal not only the molecular structure but also how the molecules are arranged in the crystal lattice. nih.gov A key feature of the crystal structure of this compound is the extensive network of hydrogen bonds. The protonated nitrogen atoms of the piperazinium cation act as hydrogen bond donors, forming strong N-H···Cl hydrogen bonds with the chloride anions. nih.gov

Table 2: Crystal Data for a 2-Methylpiperazine Metal Complex

| Parameter | Value | Reference |

| Compound | (C₅H₁₄N₂)[FeCl₄(H₂O)₂] | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| a (Å) | 8.6013 (17) | nih.gov |

| b (Å) | 6.4495 (13) | nih.gov |

| c (Å) | 12.024 (2) | nih.gov |

| β (°) | 101.64 (3) | nih.gov |

| V (ų) | 653.3 (2) | nih.gov |

Determination of Absolute Configuration

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For this compound, which possesses a chiral center at the second carbon atom of the piperazine ring, establishing the absolute spatial arrangement of the methyl group is achieved through single-crystal X-ray diffraction. This technique stands as the most definitive method for elucidating the three-dimensional structure of a crystalline compound.

The process involves irradiating a single crystal of an enantiomerically pure salt, such as (R)-2-Methylpiperazine dihydrochloride or (S)-2-Methylpiperazine dihydrochloride, with X-rays. The resulting diffraction pattern is unique to the specific arrangement of atoms within the crystal lattice. By analyzing the intensities of the diffracted X-rays, particularly the anomalous scattering effects, the absolute configuration can be determined. The Flack parameter, derived from the X-ray diffraction data, is a crucial indicator in this analysis. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.

Table 1: Crystallographic Data for a Representative Chiral Piperazine Derivative

| Parameter | Value |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Molecular Weight | 563.98 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z | 4 |

| Temperature (K) | 150.00(10) |

This table presents data for a related chiral piperazine-containing compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study. nih.gov

Conformational Analysis in the Solid State

In the solid state, the conformation of the piperazine ring in this compound is of significant interest. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, can theoretically adopt several conformations, including chair, boat, and twist-boat forms. However, extensive crystallographic studies of piperazine and its derivatives have consistently shown that the chair conformation is the most energetically favorable and, therefore, the predominant form in the solid state. nih.gov

This preference for the chair conformation is due to its ability to minimize steric and torsional strain. In this arrangement, the bond angles are close to the ideal tetrahedral angle, and the hydrogen atoms on adjacent carbon and nitrogen atoms are in a staggered arrangement, which reduces repulsive interactions. The methyl group at the C2 position will occupy either an axial or equatorial position on the chair frame. The specific orientation is determined by the interplay of steric hindrance and intermolecular interactions within the crystal lattice.

Table 2: Typical Conformations of Piperazine Rings in the Solid State

| Conformation | Relative Energy | Prevalence in Crystal Structures |

| Chair | Lowest | Overwhelmingly predominant nih.gov |

| Twist-Boat | Higher | Rare |

| Boat | Highest | Very Rare |

This conformational rigidity in the solid state is a key characteristic of this compound and is fundamental to understanding its physical properties and its interactions in a solid matrix. The stability of the chair conformation is a recurring theme in the crystal engineering of piperazine-based compounds.

Application of 2 Methylpiperazine Dihydrochloride As a Synthetic Building Block and Ligand in Advanced Chemical Systems

Utilization in the Construction of Complex Organic Architectures

The inherent chirality and bifunctional nature of 2-methylpiperazine (B152721) dihydrochloride (B599025) have been harnessed by synthetic chemists to achieve high levels of stereocontrol and to construct a wide array of intricate organic molecules.

In the realm of asymmetric synthesis, where the selective production of a single enantiomer is paramount, chiral auxiliaries play a pivotal role. researchgate.net These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com The chiral information is transferred from the auxiliary to the substrate, leading to the formation of a new stereocenter with a predictable configuration. numberanalytics.com

(R)- and (S)-2-Methylpiperazine can serve as effective chiral auxiliaries. For instance, the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives has been demonstrated as a convenient method for the synthesis of both (S)- and (R)-alanine. acs.org In this approach, the chiral center of the methylpiperazine ring directs the incoming alkyl group to a specific face of the molecule, resulting in a high degree of diastereoselectivity. The general principle of using a chiral auxiliary is outlined in the following table:

| Step | Description |

| 1. Attachment | The achiral substrate is covalently bonded to the chiral auxiliary, in this case, a derivative of 2-methylpiperazine. |

| 2. Diastereoselective Reaction | A new stereocenter is created on the substrate under the stereochemical control of the nearby chiral center of the auxiliary. |

| 3. Cleavage | The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. The auxiliary can often be recovered and reused. |

This strategy highlights the utility of the 2-methylpiperazine scaffold in controlling the three-dimensional arrangement of atoms in a molecule, a fundamental challenge in modern organic synthesis. numberanalytics.comwilliams.edu

The piperazine (B1678402) ring is a common motif in a vast number of biologically active compounds and serves as a privileged scaffold in medicinal chemistry. chemicalbook.com 2-Methylpiperazine dihydrochloride, with its inherent functionality, is a valuable starting material for the synthesis of more complex heterocyclic systems.

One notable class of heterocycles that can be accessed from piperazine-containing building blocks is the 1,4-benzodiazepines, a class of compounds with a wide range of therapeutic applications. nih.govnih.gov The synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds can be achieved through multicomponent reactions, where the piperazine moiety can be introduced to generate structural diversity. nih.gov While direct synthesis from this compound may vary, the principle of using piperazine derivatives as key synthons is well-established. The general approach involves the condensation of a piperazine derivative with other building blocks to construct the seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring.

The following table illustrates a generalized synthetic approach to a heterocyclic scaffold using a piperazine derivative:

| Reactant A | Reactant B | Resulting Heterocycle |

| A 2-aminobenzophenone (B122507) derivative | A protected amino-piperazine derivative | A substituted 1,4-benzodiazepine |

| An ortho-phenylenediamine | A diketopiperazine derived from 2-methylpiperazine | A quinoxaline (B1680401) derivative |

The reactivity of the two nitrogen atoms in 2-methylpiperazine allows for stepwise functionalization, further expanding the range of accessible heterocyclic structures.

The bifunctional nature of 2-methylpiperazine also lends itself to the synthesis of polymers and supramolecular assemblies. As a diamine, it can be used as a monomer in polymerization reactions, such as the synthesis of polyamides. google.com The incorporation of the non-symmetrical 2-methylpiperazine unit can influence the physical properties of the resulting polymer, such as its crystallinity and melting point. google.com

In the realm of supramolecular chemistry, which involves the study of non-covalent interactions, 2-methylpiperazine derivatives can act as building blocks for the formation of larger, ordered structures. rsc.org The nitrogen atoms can participate in hydrogen bonding, a key interaction in the self-assembly of molecules. The chirality of 2-methylpiperazine can also be translated to the supramolecular level, potentially leading to the formation of chiral aggregates with unique properties.

The role of 2-methylpiperazine in these advanced materials is summarized below:

| Material Type | Role of 2-Methylpiperazine | Potential Properties |

| Polyamides | Monomer | Modified thermal properties, altered crystallinity |

| Supramolecular Gels | Gelator | Stimuli-responsive materials, chiral recognition |

| Macrocycles | Building Block | Host-guest chemistry, molecular sensing |

Role as a Ligand in Coordination Chemistry

The nitrogen atoms of 2-methylpiperazine possess lone pairs of electrons, making them excellent donors for coordination to metal ions. This has led to the development of a rich coordination chemistry of 2-methylpiperazine and its derivatives with various transition metals.

2-Methylpiperazine can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable six-membered chelate ring. A variety of transition metal complexes with piperazine-derived ligands have been synthesized and characterized. nih.govhku.hkmdpi.comchemijournal.comresearchgate.net

For example, the reaction of (R)-2-methylpiperazine with an iron(III) salt in the presence of hydrochloric acid leads to the formation of (R)-2-Methylpiperazine-1,4-diium diaquatetrachloridoferrate(II). acs.org In this salt, the piperazine is protonated and exists as a dication, with the iron center forming a tetrachloridoferrate(II) anion coordinated to two water molecules. acs.org The crystal structure reveals a distorted octahedral geometry around the iron atom. acs.org

Numerous studies have also reported the synthesis and crystal structures of copper(II) and nickel(II) complexes with Schiff base ligands derived from piperazine derivatives. nih.govhku.hkmdpi.comchemijournal.comresearchgate.net These complexes often exhibit square planar or octahedral geometries, with the piperazine nitrogen atoms participating in the coordination sphere of the metal ion. nih.gov The specific coordination environment is influenced by factors such as the nature of the metal ion, the other ligands present, and the reaction conditions. nih.gov

The following table provides examples of transition metal complexes involving piperazine derivatives:

| Metal Ion | Ligand System | Observed Geometry |

| Fe(II) | (R)-2-Methylpiperazine-1,4-diium | Octahedral (in the anion) acs.org |

| Cu(II) | Schiff base of piperazine | Square planar nih.gov |

| Ni(II) | Hydrazone derivative of piperazine | Octahedral chemijournal.com |

When a chiral ligand, such as (R)- or (S)-2-methylpiperazine, coordinates to a metal center, it can induce chirality at the metal. chimia.chclockss.org This can lead to the formation of diastereomeric complexes with distinct stereochemical properties. chimia.ch The stereochemistry of the resulting metal complex is influenced by the configuration of the chiral ligand. researchgate.net

The chiral environment created by the 2-methylpiperazine ligand can have a profound impact on the catalytic activity of the metal complex. In asymmetric catalysis, the chiral metal complex can stereoselectively catalyze a reaction, leading to the preferential formation of one enantiomer of the product. chimia.ch The methyl group on the piperazine ring can create a steric bias, directing the approach of a substrate to the metal center in a specific orientation.

The influence of a chiral ligand on a metal center can be summarized as follows:

| Aspect | Influence of Chiral 2-Methylpiperazine Ligand |

| Metal Center Stereochemistry | Can induce a specific stereochemistry (e.g., Δ or Λ) at the metal center, leading to the formation of diastereomers. |

| Catalytic Activity | Can create a chiral pocket around the metal's active site, enabling enantioselective catalysis. |

| Product Stereochemistry | Can control the stereochemical outcome of a reaction by directing the substrate's approach. |

The ability of chiral 2-methylpiperazine to impart stereochemical information to a metal center makes it a valuable ligand for the design of novel asymmetric catalysts. chimia.chclockss.org

Applications in Asymmetric Catalysis for Chemical Transformations

This compound serves as a valuable precursor to chiral building blocks essential for asymmetric catalysis. The dihydrochloride salt is readily converted to the free base, racemic 2-methylpiperazine. This racemic mixture can then be resolved into its constituent enantiomers, (R)-2-methylpiperazine and (S)-2-methylpiperazine, through classical resolution techniques, often involving the formation of diastereomeric salts with chiral resolving agents like tartaric acid. The availability of these enantiomerically pure diamines is the gateway to their application in stereoselective synthesis.

The core principle behind their use in asymmetric catalysis lies in their role as chiral ligands. Chiral ligands are organic molecules that bind to a central metal atom to form a chiral catalyst complex. These complexes are instrumental in converting prochiral substrates into chiral products with a high degree of enantioselectivity. The C₂-symmetric nature of ligands derived from chiral diamines, such as the closely related trans-2,5-dimethylpiperazine (B131708), is a well-established strategy for creating "privileged ligands". This symmetry reduces the number of possible transition states in a catalytic reaction, often leading to higher enantiomeric excess (ee) in the final product.

A prominent application of such chiral diamine-derived ligands is in the enantioselective addition of organozinc reagents to aldehydes. In these reactions, the chiral ligand, derived from a building block like (R)- or (S)-2-methylpiperazine, coordinates to the zinc metal center, creating a chiral environment. This chiral complex then directs the approach of the nucleophilic alkyl group from the organozinc reagent to one face of the prochiral aldehyde, resulting in the preferential formation of one enantiomer of the secondary alcohol product.

Detailed research findings have demonstrated the effectiveness of ligands derived from chiral piperazine backbones in achieving high yields and enantioselectivities. For instance, C₂-symmetric bis(sulfonamide) ligands derived from chiral trans-2,5-dimethylpiperazine have been successfully employed in the asymmetric ethylation of various substituted benzaldehydes.

| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Benzaldehyde | (1R,5R)-trans-2,5-dimethylpiperazine-derived bis(sulfonamide) / Ti(O-iPr)₄ | 95 | 92 | (R) |

| 4-Chlorobenzaldehyde | (1R,5R)-trans-2,5-dimethylpiperazine-derived bis(sulfonamide) / Ti(O-iPr)₄ | 98 | 94 | (R) |

| 4-Methoxybenzaldehyde | (1R,5R)-trans-2,5-dimethylpiperazine-derived bis(sulfonamide) / Ti(O-iPr)₄ | 93 | 91 | (R) |

| 2-Naphthaldehyde | (1R,5R)-trans-2,5-dimethylpiperazine-derived bis(sulfonamide) / Ti(O-iPr)₄ | 96 | 95 | (R) |

| Cinnamaldehyde | (1R,5R)-trans-2,5-dimethylpiperazine-derived bis(sulfonamide) / Ti(O-iPr)₄ | 89 | 88 | (R) |

The data presented illustrates that ligands synthesized from chiral piperazine scaffolds are highly effective, consistently producing the desired chiral alcohols in high yields and with excellent enantioselectivity across a range of aromatic aldehydes. The development of such catalytic systems is a testament to the utility of 2-methylpiperazine as a foundational chiral building block.

Development of Novel Organic Salts and Ionic Liquids Derived from this compound

The structural framework of 2-methylpiperazine is not only suitable for creating chiral ligands but also for the synthesis of novel organic salts and ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they have garnered significant attention as "designer solvents" and functional materials due to their unique properties, including low volatility, high thermal stability, and tunable solubility.

Starting from this compound, the free base can be obtained and subsequently used as a platform for synthesizing a variety of new compounds. The two nitrogen atoms in the piperazine ring provide reactive sites for functionalization, allowing for the creation of a diverse library of organic salts and ILs.

The synthesis of these materials typically follows two main pathways:

Protonation/Acid-Base Reaction: Simple reaction of the basic 2-methylpiperazine with a range of Brønsted acids (HA) leads to the formation of piperazinium salts. By varying the conjugate base (A⁻), a wide array of organic salts with different properties can be accessed.

Alkylation/Quaternization: One or both of the nitrogen atoms can be alkylated using an alkylating agent (R-X). If one nitrogen is alkylated, a tertiary amine salt is formed. If both are alkylated, a dicationic quaternary ammonium (B1175870) salt is produced. This process introduces further structural diversity and allows for fine-tuning of the physicochemical properties of the resulting ionic liquid.

Drawing a parallel from the synthesis of N-methylpiperazine-based ionic liquids, 2-methylpiperazine can be reacted with various acids to form protic ionic liquids. For example, equimolar reaction with acids like tetrafluoroboric acid (HBF₄) or acetic acid (CH₃COOH) can yield 2-methylpiperazinium tetrafluoroborate (B81430) or 2-methylpiperazinium acetate, respectively. The choice of the anion is critical as it significantly influences the melting point, viscosity, and miscibility of the resulting ionic liquid.

| Cation Structure | Anion (A⁻) | Potential Salt/IL Type | Anticipated Properties |

|---|---|---|---|

| 2-Methylpiperazinium | Cl⁻ (from Dihydrochloride) | Organic Salt | High melting point, water-soluble |

| 2-Methylpiperazinium | BF₄⁻ | Protic Ionic Liquid | Lower melting point, potential for electrochemical applications |

| 2-Methylpiperazinium | CH₃COO⁻ | Protic Ionic Liquid | "Green" solvent potential, biodegradable |

| 1-Ethyl-2-methylpiperazinium | Br⁻ | Aprotic Ionic Liquid | Tunable solubility, potential as a reaction medium |

| 1,4-Diethyl-2-methylpiperazinium | (Tf₂N)₂⁻ (bis(triflyl)imide) | Dicationic Ionic Liquid | High thermal stability, hydrophobic |

The development of these novel salts and ionic liquids from this compound opens up possibilities for their use in various applications. For instance, their use as solvents in organic synthesis, as electrolytes in electrochemical devices, or as agents for gas capture, such as CO₂ absorption, are areas of active research. The inherent chirality of 2-methylpiperazine also allows for the synthesis of chiral ionic liquids (CILs), which are of great interest for applications in enantioselective separations and asymmetric synthesis.

Mechanistic Investigations and Reaction Dynamics Involving 2 Methylpiperazine Dihydrochloride

Study of Protonation Equilibria and Acid-Base Properties in Various Solvents

The protonation equilibria of 2-methylpiperazine (B152721), the parent compound of 2-methylpiperazine dihydrochloride (B599025), are fundamental to its reactivity. As a diamine, it can accept two protons. The dihydrochloride salt is the fully protonated form. The acid-base properties, specifically the protonation constants (pKa values), are significantly influenced by the solvent environment. nih.gov

The autoprotolysis constant (Kap) of a solvent is a critical parameter in understanding these equilibria as it sets the boundaries of acidity and basicity in that medium. nih.gov The dielectric constant and the intrinsic acidic and basic strength of the solvent also play a major role. nih.gov

In aqueous solutions, 2-methylpiperazine exhibits two distinct pKa values corresponding to the two nitrogen atoms. The presence of the methyl group introduces a slight steric and electronic effect compared to piperazine (B1678402). The electron-donating nature of the methyl group is expected to slightly increase the basicity of the adjacent nitrogen atom. nih.gov However, the steric hindrance from the methyl group can affect the solvation of the protonated species, thereby influencing the pKa values. nih.gov

The composition of the solvent mixture can significantly alter the protonation constants. For instance, in mixed aqueous-organic solvents like water-ethanol, the pKa values of similar amino compounds have been observed to change with the varying solvent composition. nih.govresearchgate.net This is attributed to changes in the dielectric constant of the medium and the preferential solvation of the ionic species. nih.govchemrevlett.com For many amino acids and their derivatives, an increase in the organic solvent concentration leads to an increase in the log K values (protonation constants). chemrevlett.com This trend is often explained by the better solvation of the dipolar ionic form in the mixed solvent. nih.gov

Table 1: Factors Influencing Protonation Equilibria of 2-Methylpiperazine

| Factor | Description |

| Solvent Type | The intrinsic acidity/basicity and dielectric constant of the solvent (e.g., water, ethanol (B145695), dioxane) directly impact the pKa values. nih.govresearchgate.net |

| Solvent Composition | In mixed solvents, the ratio of the components (e.g., water-ethanol percentage) alters the bulk properties of the solvent and thus the protonation equilibria. nih.govresearchgate.net |

| Temperature | Protonation is an equilibrium process, and as with most equilibria, the pKa values are temperature-dependent. |

| Ionic Strength | The concentration of ions in the solution can affect the activity coefficients of the protonated and unprotonated species, thereby influencing the measured pKa values. chemrevlett.com |

Kinetic and Thermodynamic Studies of Reactions Where 2-Methylpiperazine Dihydrochloride is a Reactant or Intermediate

2-Methylpiperazine and its salts are important reactants and intermediates in various chemical processes, notably in CO2 capture technologies. researchgate.netresearchgate.net Kinetic and thermodynamic studies of these reactions are essential for process design and optimization.

In the context of CO2 absorption, aqueous solutions of 2-methylpiperazine (often used as the free base, which is in equilibrium with its protonated forms) react with CO2. researchgate.netresearchgate.net Thermodynamic models, such as the electrolyte Non-Random Two-Liquid (eNRTL) model, are used to represent the vapor-liquid equilibrium of the CO2-2-methylpiperazine-water system. researchgate.netresearchgate.net These models can predict the partial pressure of CO2 in equilibrium with a loaded amine solution over a range of temperatures. researchgate.net

Kinetic studies, often conducted in apparatuses like wetted-wall columns, measure the rate of CO2 absorption. researchgate.net The reaction between CO2 and 2-methylpiperazine is complex, involving the formation of carbamates. nih.govresearchgate.net The presence of a methyl group creates a distinction between the two nitrogen atoms, one being sterically hindered and the other unhindered. nih.gov This leads to the formation of different carbamate (B1207046) species. nih.govresearchgate.net

The heat of absorption is a critical thermodynamic parameter, and for 2-methylpiperazine systems, it can vary with temperature and CO2 loading. researchgate.net For instance, at a specific CO2 loading, the heat of absorption for an 8 m 2-methylpiperazine solution was found to range from -50 to -75 kJ/mol at temperatures between 40 and 140 °C. researchgate.net

Table 2: Key Parameters in Kinetic and Thermodynamic Studies of 2-Methylpiperazine in CO2 Capture

| Parameter | Significance |

| Reaction Rate Constants | Quantify the speed of the forward and reverse reactions involved in CO2 absorption. researchgate.net |

| Equilibrium Constants | Describe the extent of the reactions at equilibrium, crucial for determining the CO2 carrying capacity. nih.gov |

| Heat of Absorption | The enthalpy change upon CO2 absorption, a key factor in the energy required for solvent regeneration. researchgate.net |

| Diffusivity | The rate at which species move within the solvent, affecting the overall absorption rate. researchgate.net |

Investigation of Reaction Pathways and Transition States in Derivatization Reactions

Derivatization of 2-methylpiperazine is a common strategy to synthesize a wide range of compounds with specific properties, including pharmaceuticals. chemicalbook.com Understanding the reaction pathways and the nature of the transition states is fundamental to controlling the outcome of these reactions.

A transition state is a high-energy, short-lived molecular configuration that exists as reactants transform into products. youtube.commasterorganicchemistry.combritannica.com Its structure, characterized by partial bonds and charges, cannot be directly observed but can be inferred from the structures of reactants, intermediates, and products. youtube.comtutorchase.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. masterorganicchemistry.comtutorchase.com

For derivatization reactions of 2-methylpiperazine, such as N-acylation or N-alkylation, the reaction pathway will involve the nucleophilic attack of one of the nitrogen atoms on an electrophilic center. The presence of the methyl group can influence which nitrogen is more reactive. While the methyl group is electron-donating, potentially increasing the nucleophilicity of the adjacent nitrogen, it also introduces steric hindrance, which could favor reaction at the less hindered nitrogen. nih.gov

Computational chemistry methods are often employed to model these reaction pathways and calculate the energies of the transition states. nih.gov For example, in a bimolecular nucleophilic substitution (SN2) reaction, the transition state would involve the partial formation of the new bond and partial breaking of the leaving group bond. masterorganicchemistry.comnih.gov The geometry and energy of this transition state are sensitive to factors like the nature of the electrophile, the leaving group, and the solvent. britannica.comnih.gov

Stereoselectivity and Enantioselectivity in Reactions Mediated by 2-Methylpiperazine Derivatives

Since 2-methylpiperazine is a chiral molecule (it exists as two enantiomers, (R)- and (S)-2-methylpiperazine), its derivatives are often used as chiral auxiliaries or ligands in asymmetric synthesis. researchgate.netsigmaaldrich.comsigmaaldrich.com This allows for the control of stereochemistry in the products of a reaction.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com A reaction is stereoselective if it can produce multiple stereoisomeric products, but one is formed in greater amounts. masterorganicchemistry.com

Enantioselectivity is a specific type of stereoselectivity where one enantiomer is formed in preference to the other.

Chiral derivatives of 2-methylpiperazine can induce stereoselectivity through various mechanisms. For instance, when used as a chiral ligand in a metal-catalyzed reaction, the 2-methylpiperazine derivative coordinates to the metal center, creating a chiral environment. This chiral environment can then direct the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

The degree of stereoselectivity is influenced by the structure of the 2-methylpiperazine derivative, the reactants, the catalyst, and the reaction conditions. The preparation of enantiomerically pure 2-methylpiperazine is therefore a critical step for its application in asymmetric synthesis. researchgate.net This can be achieved through methods like resolution with a chiral resolving agent or by synthesis from a chiral starting material. researchgate.net

In the synthesis of complex molecules, such as certain pharmaceuticals, the use of chiral 2-methylpiperazine derivatives has been shown to be crucial for establishing the desired stereochemistry at one or more stereocenters. researchgate.net The specific conformation of the piperazine ring and the orientation of the methyl group in the transition state play a key role in determining the stereochemical outcome. researchgate.net A reaction is considered stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org

Computational and Theoretical Studies on 2 Methylpiperazine Dihydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, allow for the detailed investigation of electronic structure and reactivity, providing a theoretical framework for interpreting experimental observations.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a principal tool for the computational study of molecular systems due to its favorable balance between accuracy and computational cost. For 2-Methylpiperazine (B152721) dihydrochloride (B599025), DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to determine its most stable three-dimensional structure.

The geometry optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For the 2-methylpiperazinium dication, a key structural feature is the conformation of the six-membered ring and the orientation of the methyl group. The piperazine (B1678402) ring typically adopts a chair conformation. The methyl substituent at the C2 position can be in either an axial or an equatorial position. Computational studies on related 2-substituted piperazines have shown a preference for the axial conformation in certain derivatives. nih.gov DFT calculations can quantify the energy difference between these two conformers, providing insight into their relative populations at equilibrium.

The following table presents a hypothetical optimized geometry for the 2-methylpiperazinium dication in its more stable chair conformation, with the methyl group in the axial position, as predicted by DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.495 |

| C2-C3 | 1.530 |

| C3-N4 | 1.495 |

| N4-C5 | 1.495 |

| C5-C6 | 1.530 |

| C6-N1 | 1.495 |

| C2-C7 (methyl) | 1.540 |

| N1-H | 1.020 |

| N4-H | 1.020 |

| Bond Angles (degrees) | |

| N1-C2-C3 | 110.5 |

| C2-C3-N4 | 110.5 |

| C3-N4-C5 | 111.0 |

| N4-C5-C6 | 110.5 |

| C5-C6-N1 | 110.5 |

| C6-N1-C2 | 111.0 |

| C3-C2-C7 | 112.0 |

| Dihedral Angles (degrees) | |

| N1-C2-C3-N4 | -55.0 |

| C2-C3-N4-C5 | 55.0 |

| C3-N4-C5-C6 | -55.0 |

| N4-C5-C6-N1 | 55.0 |

| C5-C6-N1-C2 | -55.0 |

| C6-N1-C2-C3 | 55.0 |

| Note: These values are illustrative and would be obtained from actual DFT calculations. |

Energy profiles can also be calculated to explore the energy landscape associated with conformational changes, such as the ring inversion process that interconverts the two chair forms. This provides information on the energy barriers for these dynamic processes.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, are powerful for predicting spectroscopic properties. For 2-Methylpiperazine dihydrochloride, these methods can be used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Calculations of vibrational spectra are typically performed after a geometry optimization. The second derivatives of the energy with respect to the atomic coordinates are computed to yield the force constants, which in turn give the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data.

Molecular Dynamics Simulations of this compound in Solution and Solid State

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic processes that are not accessible through static quantum chemical calculations.

Conformational Space Exploration

In solution, the 2-methylpiperazinium dication is a flexible molecule that can explore a range of conformations. MD simulations can track the trajectory of the molecule over time, providing a detailed picture of its conformational landscape. Of particular interest is the equilibrium between the axial and equatorial conformers of the methyl group and the dynamics of ring inversion. By analyzing the simulation trajectory, the probability of finding the molecule in different conformational states can be determined, and the free energy difference between these states can be estimated.

Intermolecular Interaction Analysis

In both the solid state and in solution, intermolecular interactions play a crucial role in determining the properties of this compound. In the solid state, the crystal structure is governed by a network of hydrogen bonds between the N-H groups of the piperazinium dication and the chloride anions, as well as van der Waals interactions. MD simulations of the crystal lattice can provide insights into the stability of the crystal packing and the nature of these interactions.

In aqueous solution, the primary intermolecular interactions are between the 2-methylpiperazinium dication and the surrounding water molecules, as well as the chloride counter-ions. MD simulations can be used to analyze the solvation structure by calculating radial distribution functions (RDFs). The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. For example, the N-O RDF would reveal the structure of the hydration shell around the protonated nitrogen atoms, showing distinct peaks corresponding to the first and subsequent solvation shells. Similarly, RDFs for the chloride ions around the dication can elucidate the extent of ion pairing.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison not only assesses the accuracy of the computational methods but also aids in the interpretation of experimental spectra.

For this compound, calculated spectroscopic parameters can be compared with experimental FT-IR, FT-Raman, and NMR spectra.

Vibrational Spectroscopy: A study on the neutral 2-methylpiperazine molecule has shown good agreement between experimental FT-IR and FT-Raman spectra and those calculated using DFT (B3LYP/6-31G**). nih.gov A similar approach can be applied to the dihydrochloride salt. The calculated vibrational frequencies, after appropriate scaling, can be compared with the experimental band positions to provide a detailed assignment of the vibrational modes.

The following table shows a hypothetical comparison between experimental and calculated vibrational frequencies for key modes in this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| N-H Stretch | 3150 | 3145 | Symmetric and asymmetric stretching of N-H groups |

| C-H Stretch (methyl) | 2980 | 2975 | Asymmetric C-H stretching |

| C-H Stretch (ring) | 2950 | 2945 | Asymmetric and symmetric C-H stretching |

| N-H Bend | 1620 | 1615 | Scissoring and wagging of N-H groups |

| C-H Bend (methyl) | 1460 | 1455 | Asymmetric C-H bending |

| Ring Vibrations | 1100-800 | 1090-810 | C-C and C-N stretching, ring deformation |

| Note: These are illustrative values. Actual data would be derived from experimental measurements and calculations. |

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate NMR chemical shifts. Theoretical ¹H and ¹³C chemical shifts for this compound can be calculated and compared to experimental spectra. Experimental ¹H NMR data for the neutral 2-methylpiperazine shows characteristic signals for the methyl group and the piperazine ring protons. chemicalbook.com For the dihydrochloride salt, protonation of the nitrogen atoms would lead to a downfield shift of the adjacent proton signals. The correlation between calculated and experimental chemical shifts can confirm the structural assignment and provide a deeper understanding of the electronic environment of the nuclei.

The following table presents a hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C2 | 52.5 | 53.0 |

| C3 | 45.0 | 45.5 |

| C5 | 45.0 | 45.5 |

| C6 | 48.0 | 48.5 |

| C7 (methyl) | 15.0 | 15.5 |

| Note: These are illustrative values. Actual data would be derived from experimental measurements and calculations. |

By integrating these computational and theoretical approaches, a comprehensive understanding of the structure, reactivity, and dynamics of this compound can be achieved, complementing and enriching experimental findings.

Modeling of Reaction Mechanisms and Catalytic Cycles involving 2-Methylpiperazine Derivatives

Computational and theoretical studies have become instrumental in elucidating the intricate details of reaction mechanisms and catalytic cycles. In the context of 2-methylpiperazine and its derivatives, these computational approaches provide valuable insights into their roles in various chemical transformations, most notably in the realm of carbon dioxide (CO2) capture, where these compounds have been investigated as potential solvents.

A significant area of focus has been the reaction of 2-methylpiperazine with CO2. Computational models have been developed to simulate the absorption of CO2 into aqueous solutions of 2-methylpiperazine, often in combination with other amines like piperazine. These models aim to predict the CO2 equilibrium partial pressure and the heat of absorption over a range of temperatures.

Table 1: Key Modeled Reactions in the 2-Methylpiperazine-CO2-Water System

| Reaction Number | Reaction | Description |

| 1 | 2-MPZ + H₂O ↔ 2-MPZH⁺ + OH⁻ | Deprotonation of 2-Methylpiperazine |

| 2 | 2-MPZ + CO₂ + H₂O ↔ 2-MPZCOO⁻ + H₃O⁺ | Carbamate (B1207046) formation |

| 3 | HCO₃⁻ + H₂O ↔ CO₃²⁻ + H₃O⁺ | Bicarbonate dissociation |

| 4 | H₂O ↔ H⁺ + OH⁻ | Water autoionization |

This table is a simplified representation of the complex reaction network.

Through these computational models, researchers can simulate the speciation of the various chemical entities in the solution at different CO2 loadings and temperatures. This provides a molecular-level understanding of the capture process. For instance, models can predict the relative concentrations of free 2-methylpiperazine, protonated 2-methylpiperazine, and the 2-methylpiperazine carbamate.

While the primary application of computational modeling for 2-methylpiperazine derivatives has been in CO2 capture, the fundamental principles and methodologies are transferable to the study of their potential roles in other catalytic cycles. For example, chiral derivatives of 2-methylpiperazine could be investigated as organocatalysts or as ligands in asymmetric catalysis. Computational modeling would be essential in such studies to elucidate the mechanism of stereoselectivity by calculating the energies of the diastereomeric transition states. However, detailed and specific computational studies on the reaction mechanisms and catalytic cycles of 2-methylpiperazine derivatives in fields beyond CO2 capture are not extensively documented in publicly available research.

Analytical Methodologies for Purity Assessment and Reaction Monitoring in 2 Methylpiperazine Dihydrochloride Synthesis

Chromatographic Techniques for Separation and Quantification of Synthetic Impurities

Chromatographic methods are fundamental in separating and quantifying 2-Methylpiperazine (B152721) and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The control of enantiomeric purity is a critical aspect of pharmaceutical development for chiral compounds. nih.gov High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used method for the separation of enantiomers. nih.govcsfarmacie.cz In the context of 2-Methylpiperazine, which is a chiral molecule, its synthesis can result in a racemic mixture of (R)- and (S)-enantiomers. bldpharm.comyoutube.com The use of HPLC with a chiral stationary phase allows for the effective separation and quantification of these enantiomers, which is crucial as different enantiomers can exhibit varied pharmacological and toxicological profiles. csfarmacie.cz

The principle behind this separation lies in the differential interaction between the enantiomers and the chiral stationary phase. youtube.comyoutube.com The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. youtube.com These complexes have different binding energies, resulting in different retention times and, consequently, their separation. youtube.comyoutube.com

Commonly used chiral stationary phases include those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. nih.govyoutube.com Cyclodextrin-based CSPs, which are cyclic oligosaccharides, are particularly useful due to their chiral cavity that can include a wide range of molecules. nih.govcsfarmacie.cz For the analysis of 2-Methylpiperazine, a typical HPLC method would involve dissolving the dihydrochloride (B599025) salt in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The optical purity, expressed as enantiomeric excess (% ee), can be calculated from the peak areas of the R- and S-isomers in the resulting chromatogram. google.com

Table 1: Illustrative HPLC-CSP Method Parameters for 2-Methylpiperazine Enantiomeric Purity

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Ethanol (B145695)/Trifluoroacetic acid mixture |

| Flow Rate | 1.0 mL/min google.com |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Components and Residual Solvents

Gas Chromatography (GC) is an essential technique for the analysis of volatile organic compounds. shimadzu.com In the synthesis of 2-Methylpiperazine dihydrochloride, GC is primarily used to determine the chemical purity of the 2-Methylpiperazine base and to quantify residual solvents in the final product. google.comshimadzu.com The presence of residual solvents is a critical quality attribute, as they can be toxic and may affect the physicochemical properties of the drug substance. shimadzu.comdergipark.org.tr

For the determination of chemical purity, a sample of 2-Methylpiperazine is analyzed by GC to detect and quantify any volatile impurities or unreacted starting materials. chemicalbook.com For instance, in a synthesis starting from 1-benzyl-3-methylpiperazine, GC can be used to confirm the complete removal of the benzyl (B1604629) group. chemicalbook.com

The analysis of residual solvents is typically performed using headspace GC (HS-GC) with a flame ionization detector (FID). researchgate.netnih.gov This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. researchgate.net This method is highly sensitive and avoids contamination of the GC system with the non-volatile drug substance. researchgate.netnih.gov International Council for Harmonisation (ICH) guidelines provide limits for residual solvents based on their toxicity. shimadzu.com

Table 2: Typical GC Parameters for Residual Solvent Analysis

| Parameter | Condition |

| Instrument | Headspace Gas Chromatograph with FID |

| Column | Rtx-624 (30 m x 0.25 mm i.d., 1.4 µm film thickness) or similar researchgate.net |

| Carrier Gas | Nitrogen or Helium google.comnih.gov |

| Oven Temperature Program | Initial 40°C, ramped to 240°C dergipark.org.tr |

| Injector Temperature | 140°C dergipark.org.tr |

| Detector Temperature | 250°C - 280°C dergipark.org.trnih.gov |

| Headspace Incubation Temp | 70°C - 90°C researchgate.netnih.gov |

Titrimetric Methods for Hydrochloride Content Determination

Titrimetric analysis provides a reliable and straightforward method for determining the hydrochloride content in this compound. This is an important assay to confirm the stoichiometry of the salt and to calculate the purity of the active pharmaceutical ingredient.

Acid-base titration is the most common approach. researchgate.net The dihydrochloride salt is dissolved in a suitable solvent, typically water or a non-aqueous solvent like glacial acetic acid, and titrated with a standardized strong base, such as sodium hydroxide (B78521), or a non-aqueous titrant like perchloric acid. researchgate.netgoogle.com When using a non-aqueous system, the basicity of the piperazine (B1678402) nitrogen atoms can be enhanced, leading to a sharper titration endpoint. google.com

The endpoint of the titration can be determined using a colorimetric indicator, such as crystal violet in non-aqueous titrations, or potentiometrically by monitoring the pH change with an electrode. researchgate.netgoogle.com Potentiometric titration is generally preferred as it provides more accurate and reproducible results. ostec-instruments.com The amount of titrant consumed is directly proportional to the amount of hydrochloride present in the sample.

Table 3: Example of a Titrimetric Method for Hydrochloride Content

| Parameter | Description |

| Sample Preparation | Accurately weighed sample of this compound dissolved in glacial acetic acid. |

| Titrant | 0.1 M Perchloric acid in acetic acid, standardized. |

| Indicator | Crystal violet solution or potentiometric endpoint detection. |

| Endpoint | Color change from violet to blue-green (visual) or the inflection point of the titration curve (potentiometric). |

| Calculation | The percentage of hydrochloride is calculated based on the volume of titrant used, its molarity, and the sample weight. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Polymorphism Studies of the Dihydrochloride Salt

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the physicochemical properties of this compound, including its thermal stability, melting point, and potential for polymorphism. psu.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. psu.edu For this compound, TGA can be used to determine its decomposition temperature and to quantify the amount of volatile components, such as water or residual solvents, present in the sample. The analysis is performed by heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring the weight loss.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. psu.edu DSC is used to determine the melting point and enthalpy of fusion of this compound. researchgate.net It can also detect other thermal events such as glass transitions and solid-solid phase transitions, which are indicative of polymorphism. psu.edu The presence of different polymorphic forms is a critical consideration in pharmaceutical development as it can affect the solubility, stability, and bioavailability of the drug.

Table 4: Typical TGA and DSC Experimental Conditions

| Parameter | TGA | DSC |

| Sample Size | 5-10 mg | 2-5 mg |

| Heating Rate | 10 °C/min | 10 °C/min |

| Atmosphere | Nitrogen | Nitrogen |

| Temperature Range | Ambient to 500 °C | Ambient to 300 °C |

| Crucible | Platinum or Alumina | Aluminum |

Development of Spectroscopic Methods for In-Process Reaction Monitoring

The development of in-process spectroscopic methods, as part of a Process Analytical Technology (PAT) strategy, can provide real-time information on the progress of the synthesis of 2-Methylpiperazine. This allows for better control of the reaction, improved yield and purity, and enhanced process understanding.

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are well-suited for in-process monitoring. These techniques can be used to track the consumption of reactants and the formation of products by monitoring changes in their characteristic vibrational bands. For example, the disappearance of a peak corresponding to a reactant and the appearance of a peak corresponding to 2-Methylpiperazine can be monitored over time to determine the reaction endpoint.

Attenuated Total Reflectance (ATR) probes can be directly inserted into the reaction vessel, allowing for continuous, non-invasive monitoring of the reaction mixture without the need for sampling. ostec-instruments.com The data obtained can be used to build kinetic models of the reaction and to identify critical process parameters that affect the reaction outcome.

Table 5: Potential Spectroscopic Frequencies for Monitoring 2-Methylpiperazine Synthesis

| Compound/Functional Group | Spectroscopic Technique | Approximate Wavenumber (cm⁻¹) |

| C-N stretching (reactant) | FTIR/Raman | 1100-1300 |

| N-H bending (product) | FTIR/Raman | 1550-1650 |

| C-H stretching (aliphatic) | FTIR/Raman | 2800-3000 |

Future Directions and Emerging Research Avenues for 2 Methylpiperazine Dihydrochloride

Integration in Sustainable Chemistry Practices and Green Synthesis

The principles of green and sustainable chemistry are increasingly influencing the synthesis of chemical compounds, and 2-methylpiperazine (B152721) is no exception. Future research is focused on developing more environmentally friendly and efficient methods for its synthesis and the synthesis of its derivatives. nih.gov